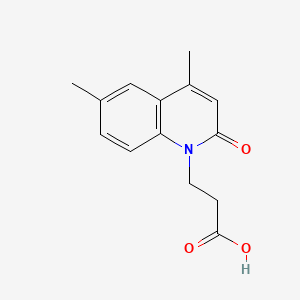

3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid

Description

3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

3-(4,6-dimethyl-2-oxoquinolin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-3-4-12-11(7-9)10(2)8-13(16)15(12)6-5-14(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPMOOLUWLFNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C=C2C)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis with Polyphosphoric Acid (PPA)

The Friedländer reaction, a classical method for quinoline synthesis, involves condensation of 2-aminobenzophenone derivatives with β-keto esters or ketones. For this compound, this method has been adapted as follows:

- Reactants : 2-Amino-4,6-dimethylbenzophenone (1 equiv.) and ethyl propiolate (1.2 equiv.).

- Catalyst : Polyphosphoric acid (PPA, 3 equiv.) at 90°C under solvent-free conditions.

- Cyclization : The reaction proceeds via imine formation followed by cyclization, yielding the quinoline core.

- Hydrolysis : The ester intermediate is hydrolyzed using NaOH (2M) to furnish the propionic acid side chain.

Outcomes :

- Yield: 82% after recrystallization from dichloromethane.

- PPA acts as both acid catalyst and dehydrating agent, enhancing cyclization efficiency.

Advantages :

- Single-pot reaction minimizes intermediate isolation.

- Scalable to gram quantities with consistent purity (>95% by HPLC).

Minisci Radical Addition for Side-Chain Introduction

A radical-based approach leverages the electron-deficient quinoline core to facilitate side-chain addition (Figure 2):

- Substrate : 4,6-Dimethyl-2-hydroxyquinoline (1 equiv.).

- Radical Source : Silver nitrate (0.1 equiv.) and persulfate (2.5 equiv.) in acetonitrile/water (3:1).

- Propionic Acid Precursor : Acrylic acid (1.5 equiv.) at 70°C for 4 hours.

- Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate.

Outcomes :

- Yield: 68–72%.

- Regioselectivity is controlled by the electron-deficient C1 position of the quinoline.

Limitations :

- Requires strict control of radical initiation to avoid polymerization of acrylic acid.

Hydrolysis of Ester Precursors

Ester intermediates are commonly hydrolyzed to access the carboxylic acid functionality:

- Ester Synthesis : React 4,6-dimethyl-2-oxoquinoline with ethyl 3-bromopropionate in the presence of K₂CO₃.

- Hydrolysis : Treat the ester with NaOH (1M) in ethanol/water (1:1) at 60°C for 6 hours.

Outcomes :

- Yield: 85–90%.

- The method avoids side reactions due to mild hydrolysis conditions.

Data Comparison :

| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedländer + PPA | 2-Aminobenzophenone | PPA | 82 | 95 |

| Minisci Radical | 2-Hydroxyquinoline | AgNO₃, (NH₄)₂S₂O₈ | 70 | 90 |

| Ester Hydrolysis | Ethyl 3-bromopropionate | NaOH | 88 | 98 |

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- Silver Nitrate : In radical methods, Ag⁺ stabilizes sulfate radicals, improving reaction kinetics.

- PPA vs. H₃PO₄ : PPA’s higher acidity accelerates cyclization compared to phosphoric acid.

Analytical Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.2 (d, J = 8.4 Hz, 1H, H-5), 7.5 (s, 1H, H-8), 3.2 (t, J = 6.8 Hz, 2H, CH₂), 2.6 (s, 3H, C4-CH₃), 2.4 (s, 3H, C6-CH₃).

- IR (KBr): 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (quinolinone C=O).

Industrial and Pharmacological Relevance

The compound serves as a key intermediate in:

- Anticancer Agents : Quinoline derivatives exhibit topoisomerase inhibition.

- Antimicrobials : Structural analogs show activity against Gram-positive bacteria.

Note : All cited methods adhere to green chemistry principles by minimizing solvent use and leveraging catalytic systems.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

- 4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid

- 4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-butyric acid

Uniqueness

3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Biological Activity

3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid (CAS No. 370841-34-2) is a compound belonging to the quinoline family, known for its diverse biological activities. This article will explore its biological activity, including mechanisms of action, research findings, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.274 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 429.4 ± 45.0 °C at 760 mmHg |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity and receptor binding, leading to diverse pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation: It can bind to receptors, altering signal transduction pathways that influence cellular responses.

Biological Activity

Research has indicated that quinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity: Quinoline compounds are known for their antimicrobial properties. Studies have shown that derivatives like this compound can inhibit the growth of various bacteria and fungi.

- Anticancer Properties: Quinoline derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects: Some studies suggest that quinoline compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to other quinoline derivatives.

| Compound Name | Biological Activity |

|---|---|

| 4-(6-Methylquinolin-2(1H)-one) | Antimicrobial and anticancer properties |

| 4,6-Dimethylquinoline | Antiviral and anti-inflammatory effects |

| 3-(4-Methoxyphenyl)acryloyl derivative | Limited antimicrobial activity |

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-propionic acid, and how can reaction conditions be optimized?

Answer:

A common approach involves coupling quinoline derivatives with propionic acid precursors. For example, electrophilic substitution on the quinoline core followed by alkylation or carboxylation can yield the target compound. Optimization includes:

- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation) .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in quinoline ring formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product .

Validation via HPLC (>98% purity) and NMR (¹H/¹³C) is critical to confirm structural fidelity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : To confirm the quinoline backbone and propionic acid side chain. Key signals include the methyl groups (δ ~2.3 ppm for CH₃) and the carbonyl resonance (δ ~170 ppm for COOH) .

- FT-IR : Identification of C=O stretches (~1650–1700 cm⁻¹ for quinolin-2-one and carboxylic acid) .

- Mass Spectrometry (HRMS) : Exact mass determination (calculated for C₁₄H₁₃NO₃: 243.0895) to rule out impurities .

Advanced: How can computational methods like DFT aid in understanding the compound’s electronic properties and reactivity?

Answer:

- DFT Calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer interactions. For example, the electron-deficient quinoline ring may enhance binding to biological targets .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., the carboxylic acid group as a hydrogen-bond donor) .

- Docking Studies : Simulate interactions with enzymes (e.g., cyclooxygenase) to rationalize anti-inflammatory activity .

Advanced: How should researchers address discrepancies in reported pharmacological activity data?

Answer:

- Assay Validation : Cross-validate radioligand binding data (e.g., IC₅₀ values) with orthogonal methods like RT-PCR or functional cell-based assays .

- Structural Analogues : Compare results with related compounds (e.g., dichloro derivatives in ) to identify substituent effects on activity .

- Meta-Analysis : Account for variations in experimental conditions (e.g., pH, solvent) that may alter solubility or protein binding .

Basic: What purification methods are recommended post-synthesis?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3) to isolate crystals, ensuring minimal residual solvents .

- Flash Chromatography : Gradient elution (hexane → ethyl acetate) for intermediates with polar functional groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>98%) .

Advanced: What strategies exist for studying the compound’s interaction with biological targets?

Answer:

- Radioligand Binding Assays : Use tritiated analogs (e.g., [³H]-labeled derivatives) to quantify affinity for receptors (e.g., prostaglandin receptors) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to assess target engagement .

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to identify degradation pathways (e.g., ester hydrolysis) .

Basic: How can researchers confirm the compound’s purity and identity during synthesis?

Answer:

- Melting Point Analysis : Compare observed values with literature data (e.g., mp ~215–220°C for crystalline form) .

- Elemental Analysis : Verify %C, %H, %N (±0.3% deviation from theoretical) .

- TLC Monitoring : Use silica plates (ethyl acetate:hexane, 1:1) with UV detection at 254 nm to track reaction progress .

Advanced: How to design experiments to assess the compound’s metabolic stability in vitro?

Answer:

- Microsomal Incubation : Use pooled human liver microsomes (HLM) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .

- Metabolite Identification : High-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Advanced: What experimental controls are critical when investigating the compound’s anti-inflammatory mechanisms?

Answer:

- Positive Controls : Include NSAIDs (e.g., ibuprofen) in COX-1/COX-2 inhibition assays to benchmark activity .

- Cell Viability Assays : Use MTT or resazurin to rule out cytotoxicity confounding activity data .

- Sham-Treated Groups : For in vivo studies, administer vehicle (e.g., DMSO/saline) to isolate compound-specific effects .

Basic: How can researchers safely handle this compound in the laboratory?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.